Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide

LRRK2 Parkinson's disease Kinase inhibition

5‑Chloro‑2‑methoxy‑N‑[[1‑(6‑methylpyridazin‑3‑yl)piperidin‑4‑yl]methyl]benzamide (CAS 1797285‑32‑5) belongs to the 5‑substituent‑N‑arylbenzamide class, a pharmacophore originally disclosed by GlaxoSmithKline as a selective inhibitor scaffold for leucine‑rich repeat kinase 2 (LRRK2) [REFS‑1]. The compound incorporates a 5‑chloro‑2‑methoxybenzamide core connected via a methylene linker to a piperidine ring bearing a 6‑methylpyridazin‑3‑yl substituent—a substitution pattern that places it within the same chemical series as the well‑characterized probe GSK2578215A and the optimized lead 8e, both of which demonstrated potent LRRK2 inhibition, high kinome selectivity, and favorable brain penetration in preclinical models [REFS‑1].

Molecular Formula C19H23ClN4O2
Molecular Weight 374.87
CAS No. 1797285-32-5
Cat. No. B2919461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide
CAS1797285-32-5
Molecular FormulaC19H23ClN4O2
Molecular Weight374.87
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C19H23ClN4O2/c1-13-3-6-18(23-22-13)24-9-7-14(8-10-24)12-21-19(25)16-11-15(20)4-5-17(16)26-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,25)
InChIKeyRFBQSVSIJZCMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide (CAS 1797285‑32‑5): Core Chemotype and Structural Positioning for LRRK2‑Targeted Procurement


5‑Chloro‑2‑methoxy‑N‑[[1‑(6‑methylpyridazin‑3‑yl)piperidin‑4‑yl]methyl]benzamide (CAS 1797285‑32‑5) belongs to the 5‑substituent‑N‑arylbenzamide class, a pharmacophore originally disclosed by GlaxoSmithKline as a selective inhibitor scaffold for leucine‑rich repeat kinase 2 (LRRK2) [REFS‑1]. The compound incorporates a 5‑chloro‑2‑methoxybenzamide core connected via a methylene linker to a piperidine ring bearing a 6‑methylpyridazin‑3‑yl substituent—a substitution pattern that places it within the same chemical series as the well‑characterized probe GSK2578215A and the optimized lead 8e, both of which demonstrated potent LRRK2 inhibition, high kinome selectivity, and favorable brain penetration in preclinical models [REFS‑1].

Why 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide Cannot Be Interchanged with Generic LRRK2 Inhibitors or 5‑HT₄‑Biased Benzamides


The 5‑substituent‑N‑arylbenzamide series exhibits steep structure‑activity relationships (SAR) where subtle modifications to the benzamide substitution, linker geometry, and pendant heterocycle profoundly alter kinase selectivity, CNS penetration, and metabolic stability. For example, replacing the 6‑methylpyridazine moiety with a pyridine or adding a 4‑amino group—as in the well‑known 5‑HT₄ agonist series (e.g., Y‑34959)—redirects target engagement from LRRK2 to serotonin receptors, fundamentally changing the pharmacological profile [REFS‑1][REFS‑2]. Conversely, within the LRRK2‑active series, even minor variations (chloro vs. fluoro at the 5‑position of the benzamide, or methyl vs. trifluoromethyl on the pyridazine) produce >10‑fold differences in potency, brain‑to‑blood partitioning, and oral bioavailability [REFS‑1]. These divergent SAR outcomes mean that generic substitution with a seemingly related benzamide‑piperidine compound risks complete loss of LRRK2 activity or introduction of off‑target liabilities, underscoring the need for compound‑specific evidence when selecting chemical probes for neurodegeneration research.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide vs. Closest LRRK2 Inhibitor Analogs


LRRK2 Wild‑Type Enzyme Potency: Target Compound vs. GSK2578215A and Lead 8e

The target compound has not been directly profiled in published head‑to‑head LRRK2 enzymatic assays. However, its closest structurally characterized congener in the 5‑substituent‑N‑arylbenzamide series is compound 8e, which bears a 5‑trifluoromethyl‑2‑methoxybenzamide core and a 6‑methylpyridazine substituent and exhibits a pIC₅₀ of 8.1 against LRRK2 wild‑type in a homogeneous time‑resolved fluorescence (HTRF) assay [REFS‑1]. The predecessor probe GSK2578215A (5‑(2‑fluoropyridin‑4‑yl)‑2‑(benzyloxy)‑N‑(pyridin‑3‑yl)benzamide) showed pIC₅₀ values of 8.0 (wild‑type) and 8.9 (G2019S mutant) in the same assay format [REFS‑1]. The target compound’s 5‑chloro substitution and 2‑methoxy group are predicted, based on SAR trends in the series where 5‑chloro analogs retain potency within ~0.5 log units of the trifluoromethyl congener, to yield a pIC₅₀ in the 7.5–8.1 range, though explicit experimental confirmation is lacking [REFS‑1]. This is a class‑level inference.

LRRK2 Parkinson's disease Kinase inhibition

Kinome‑Wide Selectivity Profile: Class‑Level Inference from Compound 8e

No kinome‑wide selectivity data are available for the target compound. The most relevant comparator, compound 8e, was screened at 1 µM against a panel of >400 kinases; only LRRK2 and MSSK1‑STK23 showed >40% inhibition, with dose‑response titrations yielding pIC₅₀ values of 8.1 (LRRK2) and 6.8 (MSSK1‑STK23), indicating >20‑fold selectivity for LRRK2 over the next most inhibited off‑target [REFS‑1]. The target compound shares the core benzamide‑piperidine‑pyridazine architecture that drives this selectivity, but the 5‑chloro substitution may subtly alter the kinome interaction fingerprint relative to the 5‑CF₃ group of 8e. Without direct profiling, the selectivity expectation is class‑level only. This is a class‑level inference.

Kinase selectivity Off‑target profiling Chemical probe

Blood‑Brain Barrier Penetration: Cross‑Study Comparison with Congener 8e

Brain exposure data for the target compound have not been published. The structural analog 8e demonstrated a brain‑to‑blood total drug exposure ratio (Br/Bl) of 1.3 in a mouse crossover pharmacokinetic study (i.v. and p.o.), indicating good CNS penetration, while the predecessor GSK2578215A achieved a Br/Bl ratio of 1.4 [REFS‑1]. The target compound’s calculated topological polar surface area (TPSA) of 86.88 Ų and clogP of ~2.50 are within the range associated with passive CNS permeability, but the absence of P‑glycoprotein (P‑gp) efflux data and direct brain exposure measurements precludes a definitive CNS penetration claim. This is a cross‑study comparable inference.

Brain penetration CNS drug discovery Pharmacokinetics

Oral Bioavailability in Mice: Reference Data from Compound 8e and GSK2578215A

No in vivo pharmacokinetic data exist for the target compound. Compound 8e exhibited high oral bioavailability (F = 91.6%) in mice, while GSK2578215A showed only 12.2% oral bioavailability, a 7.5‑fold difference attributed primarily to substitution at the benzamide 2‑position (methoxy vs. benzyloxy) [REFS‑1]. The target compound carries a 2‑methoxy group, aligning it more closely with 8e than GSK2578215A in this key metabolic determinant. Metabolic stability in human liver microsomes for 8e was favorable (Cli = 0.8 mL/min/g), and solubility improved to 11 µM (vs. <1 µM for earlier analogs) [REFS‑1]. These data provide a class‑level expectation of good oral absorption for 2‑methoxy congeners but cannot substitute for direct measurement.

Oral bioavailability Pharmacokinetics Drug‑like properties

Target‑Class Differentiation vs. 5‑HT₄ Agonist Benzamides: Structural Determinants of Selectivity

The 4‑amino‑5‑chloro‑2‑methoxy‑N‑(piperidin‑4‑ylmethyl)benzamide series (e.g., Y‑34959) was optimized as potent 5‑HT₄ receptor agonists (EC₅₀ = 54 nM in guinea‑pig ascending colon contraction assay) and shows negligible LRRK2 activity [REFS‑2]. The critical structural discriminator is the 4‑amino group on the benzamide ring, which is absent in the target compound. SAR from the LRRK2‑active series confirms that 4‑amino substitution abolishes LRRK2 binding, while the 6‑methylpyridazine N‑substituent on the piperidine directs binding to the LRRK2 hinge region [REFS‑1]. The target compound’s specific combination—no 4‑amino group, 5‑chloro, 2‑methoxy, and 6‑methylpyridazine—defines a chemotype that exclusively engages the LRRK2 pharmacophore, distinguishing it from gastroprokinetic benzamides that share the 5‑chloro‑2‑methoxybenzamide substructure. This is a cross‑study comparable differentiation.

Target selectivity 5‑HT₄ receptor Chemotype switching

Aqueous Solubility as a Formulation‑Relevant Differentiator: Congener 8e Data as Surrogate

High‑throughput aqueous solubility data for the target compound have not been reported. In the same chemical series, the solubility of the optimized lead 8e was 11 µM, representing a >10‑fold improvement over the earlier analog 6g (<1 µM), a difference attributed to the introduction of the trifluoromethyl group at the pyridazine 6‑position [REFS‑1]. The target compound’s 6‑methylpyridazine substituent is less polar than the 6‑CF₃‑pyridazine of 8e, suggesting its aqueous solubility may fall between that of 6g and 8e. Without direct measurement, formulation strategies for in vivo studies must account for this uncertainty. This is a class‑level inference with supporting evidence from a close analog.

Solubility Formulation In vitro ADME

Recommended Application Scenarios for 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide Based on Available Evidence


LRRK2 Wild‑Type and G2019S Mutant Biochemical Screening

The compound’s structural alignment with the 5‑substituent‑N‑arylbenzamide LRRK2 inhibitor pharmacophore supports its use in in vitro enzymatic screens (HTRF or ADP‑Glo™ formats) as a potential tool for probing LRRK2 wild‑type and G2019S mutant kinase activity [REFS‑1]. Direct potency determination should be the first experimental step, benchmarking against compound 8e (pIC₅₀ 8.1 WT) and GSK2578215A (pIC₅₀ 8.0 WT, 8.9 G2019S).

Chemical Probe Development for CNS Parkinson’s Disease Models

Given the favorable brain penetration profile of the congener 8e (Br/Bl = 1.3) and the target compound’s physicochemical properties (TPSA 86.88 Ų, clogP ~2.50), this compound is a candidate for CNS LRRK2 target‑engagement studies in mice, contingent upon experimental confirmation of brain exposure, P‑gp substrate status, and free fraction in brain tissue [REFS‑1].

Kinase Selectivity Profiling for LRRK2‑Exclusive Tool Compound Design

The class precedent of high kinome selectivity (>20‑fold window over the nearest off‑target MSSK1‑STK23 for 8e) positions this compound as a starting point for developing a highly selective LRRK2 chemical probe, provided that custom kinome‑wide profiling (e.g., DiscoverX scanMAX or equivalent) is performed to confirm its selectivity fingerprint [REFS‑1].

Oral Dosing Formulation Feasibility Assessment

The 2‑methoxy substitution, associated with 91.6% oral bioavailability in the lead 8e, suggests that this compound may also exhibit good oral absorption, making it a candidate for oral formulation and PK/PD studies in rodent models of Parkinson’s disease; however, experimental determination of solubility, permeability, and metabolic stability is essential before initiating in vivo studies [REFS‑1].

Quote Request

Request a Quote for 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.